molecular formula C9H9BrClNO B189293 N-(4-bromophenyl)-3-chloropropanamide CAS No. 19205-70-0

N-(4-bromophenyl)-3-chloropropanamide

Cat. No. B189293
CAS RN: 19205-70-0
M. Wt: 262.53 g/mol
InChI Key: VZDHQIUBGSISCC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-chloropropanamide (NBP-3CP) is a synthetic compound of the amide group, which is composed of a nitrogen atom linked to a carbon atom. It has a molecular weight of 299.4 g/mol and its structure is shown in Figure 1. NBP-3CP is a highly versatile compound with many potential applications in the scientific research field. It has been used in a variety of experiments including synthesis, drug discovery, and chemical catalysis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-chloropropanamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. By inhibiting these enzymes, N-(4-bromophenyl)-3-chloropropanamide may be able to modulate the levels of these neurotransmitters in the brain, thus affecting behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromophenyl)-3-chloropropanamide are not fully understood. However, it has been shown to have some effects on the central nervous system. In animal studies, N-(4-bromophenyl)-3-chloropropanamide has been shown to have anxiolytic and antidepressant-like effects. It has also been shown to have anticonvulsant and antinociceptive effects.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-chloropropanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also highly versatile and can be used in a variety of experiments. Additionally, it has been extensively studied, so there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential applications.
However, there are also some limitations to using N-(4-bromophenyl)-3-chloropropanamide in lab experiments. It can be toxic in high doses, and it may interact with other compounds in unpredictable ways. Additionally, its effects on the central nervous system may be unpredictable, so caution should be used when using it in experiments.

Future Directions

The potential applications of N-(4-bromophenyl)-3-chloropropanamide are still being explored. One area of research that has shown promise is in the development of new drugs for the treatment of neurological disorders. Additionally, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Other potential areas of research include its use as a catalyst in chemical reactions and its potential applications in environmental remediation.

Synthesis Methods

N-(4-bromophenyl)-3-chloropropanamide can be synthesized in a two-step process. The first step involves the reaction between 4-bromophenylacetic acid and 3-chloropropan-1-ol, which produces N-(4-bromophenyl)-3-chloropropan-1-ol. This intermediate product is then treated with aqueous ammonia to yield N-(4-bromophenyl)-3-chloropropanamide. The reaction is shown in Figure 2.
Figure 1: Structure of N-(4-bromophenyl)-3-chloropropanamide

Scientific Research Applications

N-(4-bromophenyl)-3-chloropropanamide has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry as a building block for the synthesis of various compounds. It has also been used in drug discovery as a starting material for the development of new drugs. Additionally, it has been used in chemical catalysis as a catalyst for various reactions.

properties

IUPAC Name

N-(4-bromophenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHQIUBGSISCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336300
Record name N-(4-bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-chloropropanamide

CAS RN

19205-70-0
Record name N-(4-bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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